N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride
Overview
Description
N-(2-Furylmethyl)-3-methyl-2-butanamine hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO and its molecular weight is 203.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Applications
One study delves into the Curtius rearrangement reactions involving methyl (diethoxyphosphorylmethyl)furoates. These compounds undergo selective hydrolysis and subsequent conversion to furoyl azides, leading to the formation of isocyanates and urethanes through Curtius rearrangement. The research provides insights into the mechanisms of these transformations and their potential applications in synthesizing complex organic molecules (Pevzner, 2011).
Pharmacological Applications
Another study presents an orally active neurokinin-1 receptor antagonist , which has shown efficacy in pre-clinical tests related to clinical efficacy in emesis and depression. The compound, featuring a hydrochloride salt form similar to the one , highlights the versatility of such structures in developing new therapeutic agents (Harrison et al., 2001).
Agrochemical Research
Research on N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides demonstrates their root growth-modulatory activity. The synthesis involves the reaction of amines with 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanoic acid, highlighting potential applications in agrochemicals for controlling plant growth (Kitagawa et al., 2001).
Electrochemical Applications
A study on mesoporous nitrogen-doped carbon for the electrocatalytic synthesis of hydrogen peroxide discusses the use of ionic liquids, including those related to N-butyl-3-methylpyridinium dicyanamide. This research sheds light on the potential for using similar compounds in developing efficient, sustainable catalysts for industrial processes (Fellinger et al., 2012).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-8(2)9(3)11-7-10-5-4-6-12-10;/h4-6,8-9,11H,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOHGQJBLXUSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.